4-Ethoxy-1-methyl-2-nitrobenzene
Description
4-Ethoxy-1-methyl-2-nitrobenzene is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as 4-Ethoxy-2-nitrotoluene and Benzene,4-ethoxy-1-methyl-2-nitro .
Synthesis Analysis
The synthesis of nitro compounds like 4-Ethoxy-1-methyl-2-nitrobenzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . The exact synthesis process for 4-Ethoxy-1-methyl-2-nitrobenzene may vary and could involve additional steps or different reagents .Molecular Structure Analysis
The molecular structure of 4-Ethoxy-1-methyl-2-nitrobenzene consists of a benzene ring substituted with an ethoxy group, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Nitro compounds like 4-Ethoxy-1-methyl-2-nitrobenzene can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . The exact reactions that 4-Ethoxy-1-methyl-2-nitrobenzene can undergo would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethoxy-1-methyl-2-nitrobenzene can be determined through various analytical techniques. For instance, its molecular weight is 181.18900 . Other properties such as its density, boiling point, and melting point would need to be determined experimentally .properties
IUPAC Name |
4-ethoxy-1-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMYNNHVBWPYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325525 | |
Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1-methyl-2-nitrobenzene | |
CAS RN |
102871-92-1 | |
Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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